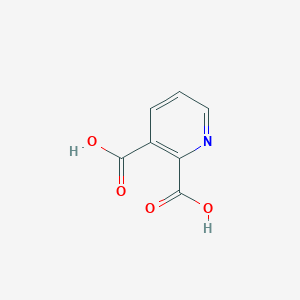

6beta-Hydroxycortisol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

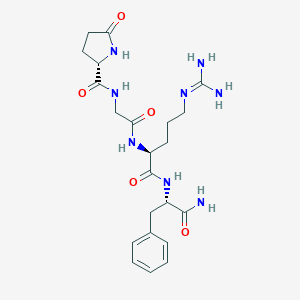

6beta-Hydroxycortisol, also known as 6beta-OHC, is a steroid hormone that is produced in the human body. It is a metabolite of cortisol, the primary glucocorticoid hormone in humans, and is involved in many physiological processes. 6beta-OHC is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is involved in the regulation of stress responses, metabolism, and immune system activity. It has also been found to play a role in the development of certain diseases, such as diabetes, hypertension, and obesity.

科学的研究の応用

CYP3A Phenotyping in Humans : 6beta-hydroxycortisol is a valid index for in vivo CYP3A phenotyping in humans, with advantages over the conventional urinary ratio method of this compound to cortisol (Furuta et al., 2003)(Furuta et al., 2003).

Drug-Metabolizing Enzyme Evaluation : It serves as a good test for evaluating drug-metabolizing enzyme inducing or inhibiting properties in humans and animals, though not reliable enough to measure actual CYP3A4 activity (Galteau & Shamsa, 2003)(Galteau & Shamsa, 2003).

Adrenocortical Activity Assessment : Plasma and salivary this compound measurements are useful for assessing adrenocortical activity in patients with adrenocortical adenomas (Varga et al., 2003)(Varga et al., 2003).

Biomarker for CYP3A Activity : The metabolic ratio of this compound to cortisol in human urine can be used as a non-invasive biomarker for CYP3A activity, with gender-specific variations (Lutz et al., 2010)(Lutz et al., 2010).

Epidemiologic Studies : It shows within-person variability in Caucasian women, making it useful in epidemiologic studies to evaluate CYP3A4 activity and disease risk (Chen et al., 2004)(Chen et al., 2004).

Screening Test in Cattle : The urinary this compound/cortisol ratio can serve as a rapid, non-invasive screening test for illicit oral, low-dose, long-term corticosteroid treatment in cattle (Capolongo et al., 2007)(Capolongo et al., 2007).

Breast Cancer Risk Association : Urinary this compound/cortisol ratios are positively associated with increased breast cancer risk, especially in older women (Zheng et al., 2001)(Zheng et al., 2001).

作用機序

Target of Action

6β-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol . Its primary target is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) , which is a cytochrome p450-3A monooxygenase involved in the metabolism of a variety of exogenous and endogenous compounds .

Mode of Action

The enzyme CYP3A4 catalyzes the formation of 6β-Hydroxycortisol from cortisol . This interaction results in the conversion of cortisol, a glucocorticoid hormone involved in various physiological processes such as immune response and metabolism, into 6β-Hydroxycortisol .

Biochemical Pathways

The biochemical pathway involved is the metabolism of cortisol. In this pathway, cortisol is converted into 6β-Hydroxycortisol by the enzyme CYP3A4 in the liver and other tissues . The resulting 6β-Hydroxycortisol is then excreted in urine .

Pharmacokinetics

The pharmacokinetics of 6β-Hydroxycortisol involve its formation from cortisol by the action of CYP3A4 and its subsequent excretion in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the metabolism and clearance of cortisol .

Result of Action

The conversion of cortisol to 6β-Hydroxycortisol by CYP3A4 results in the clearance of cortisol from the body . This can affect various physiological processes regulated by cortisol, such as immune response and metabolism .

Action Environment

The action of 6β-Hydroxycortisol can be influenced by various environmental factors, such as the presence of drugs that induce or inhibit CYP3A4 . These drugs can accelerate or slow down the conversion of cortisol to 6β-Hydroxycortisol, thereby affecting its action, efficacy, and stability .

生化学分析

Biochemical Properties

6beta-Hydroxycortisol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of this compound from cortisol in the liver and other tissues . The resulting this compound is excreted in urine .

Cellular Effects

This compound levels may be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various interactions. It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins MATE1 and MATE-2K . These interactions influence the urinary excretion of this compound .

Temporal Effects in Laboratory Settings

It is known that the level of this compound is regulated by the activity of 6beta-hydroxysteroid dehydrogenase (CYP3A4) and other enzymes involved in cortisol metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol. The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of this compound from cortisol . This process occurs in the liver and other tissues .

Transport and Distribution

This compound is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins MATE1 and MATE-2K . These transporters play a significant role in the urinary excretion of this compound .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 6beta-Hydroxycortisol can be achieved through a multi-step synthesis starting from pregnenolone, which is a readily available starting material.", "Starting Materials": [ "Pregnenolone", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Chloroform", "Methylene chloride", "Tetrahydrofuran", "Pyridine", "Methanesulfonic acid", "Sodium bicarbonate", "Dichloromethane", "Triethylamine", "Succinic anhydride", "Dimethylformamide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide" ], "Reaction": [ "Pregnenolone is converted to 17-hydroxypregnenolone by reaction with sodium borohydride in methanol.", "17-hydroxypregnenolone is then converted to 17-acetoxypregnenolone by reaction with acetic acid.", "17-acetoxypregnenolone is then reacted with sodium hydroxide to form cortisol.", "Cortisol is then reacted with hydrochloric acid to form hydrocortisone.", "Hydrocortisone is then reacted with methanesulfonic acid in the presence of sodium bicarbonate to form 6beta-methanesulfonate.", "6beta-methanesulfonate is then reacted with dichloromethane and triethylamine to form 6beta-chloromethyl.", "6beta-chloromethyl is then reacted with tetrahydrofuran and pyridine to form 6beta-tetrahydrofuran.", "6beta-tetrahydrofuran is then reacted with succinic anhydride in the presence of diisopropylethylamine and N,N'-Dicyclohexylcarbodiimide to form 6beta-succinyl.", "6beta-succinyl is finally reacted with sodium hydroxide to form 6beta-Hydroxycortisol." ] } | |

CAS番号 |

53-35-0 |

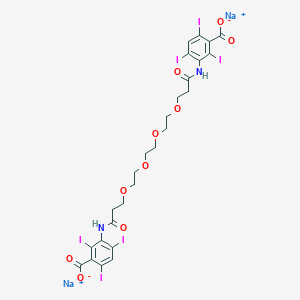

分子式 |

C21H30O6 |

分子量 |

378.5 g/mol |

IUPAC名 |

(10R,13S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19-,20-,21-/m0/s1 |

InChIキー |

GNFTWPCIRXSCQF-DGNIKEFHSA-N |

異性体SMILES |

C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O |

SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

正規SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

その他のCAS番号 |

53-35-0 174866-45-6 |

同義語 |

(6β,11β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione; _x000B_6β,17-Dihydroxycorticosterone; 6β,11β,17α,21-Tetrahydroxypregn-_x000B_4-en-3,20-dione; NSC 76163; Hydrocortisone Impurity D (EP) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)